molecular formula C15H14O5 B12723337 Ethyl (5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate CAS No. 97181-03-8

Ethyl (5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate

Cat. No.: B12723337
CAS No.: 97181-03-8
M. Wt: 274.27 g/mol
InChI Key: SZODTBREEKQDET-NTEUORMPSA-N
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Description

Ethyl (5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a methoxyphenyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate typically involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, and the product is isolated by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl (5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl (5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (5-(4-chlorophenyl)-3-oxo-2(3H)-furanylidene)acetate
  • Ethyl (5-(4-hydroxyphenyl)-3-oxo-2(3H)-furanylidene)acetate
  • Ethyl (5-(4-nitrophenyl)-3-oxo-2(3H)-furanylidene)acetate

Uniqueness

Ethyl (5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .

Properties

CAS No.

97181-03-8

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

ethyl (2E)-2-[5-(4-methoxyphenyl)-3-oxofuran-2-ylidene]acetate

InChI

InChI=1S/C15H14O5/c1-3-19-15(17)9-14-12(16)8-13(20-14)10-4-6-11(18-2)7-5-10/h4-9H,3H2,1-2H3/b14-9+

InChI Key

SZODTBREEKQDET-NTEUORMPSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\C(=O)C=C(O1)C2=CC=C(C=C2)OC

Canonical SMILES

CCOC(=O)C=C1C(=O)C=C(O1)C2=CC=C(C=C2)OC

Origin of Product

United States

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